2-Methylquinoline-4-carbonitrile
Overview
Description
2-Methylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a quinoline ring with a methyl group at the 2-position and a cyano group at the 4-position, making it a versatile intermediate in various chemical reactions and applications.
Mechanism of Action
Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
In terms of environmental factors, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Biochemical Analysis
Biochemical Properties
2-Methylquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately induces cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, one of the major metabolites of this compound has been shown to inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of o-aminoacetophenone derivatives with enolisable ketones in the presence of catalysts like molecular iodine or silica gel under solvent-free conditions . Another method includes the Friedländer heteroannulation using nano ZnO as a catalyst, which provides a regiospecific synthesis under mild conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Methylquinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive
Properties
IUPAC Name |
2-methylquinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMFFZNQIMHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349686 | |
Record name | 2-methylquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29196-15-4 | |
Record name | 2-methylquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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